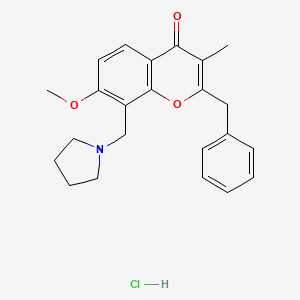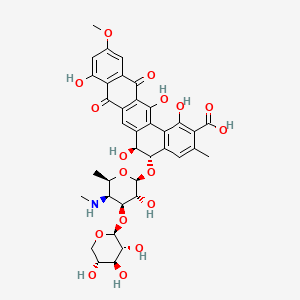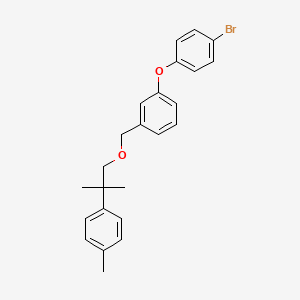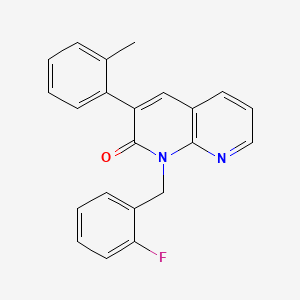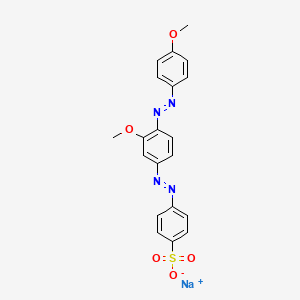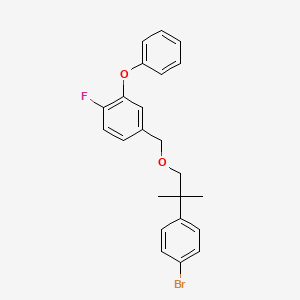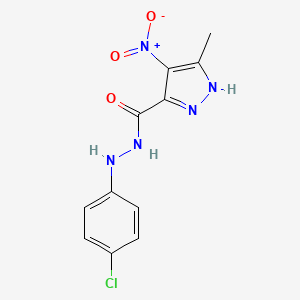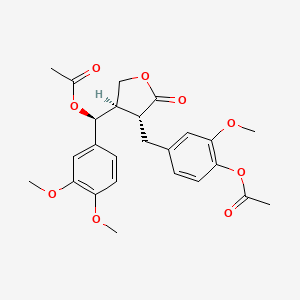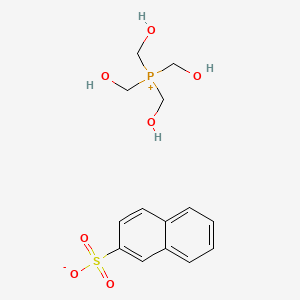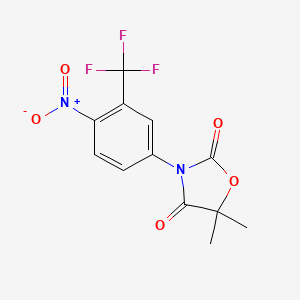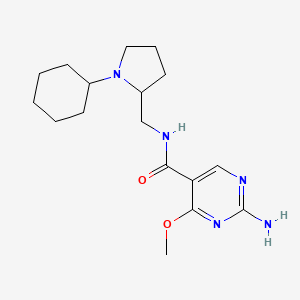![molecular formula C23H24ClNO5S B15191047 (E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine CAS No. 83986-04-3](/img/structure/B15191047.png)
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine is a complex organic compound with potential applications in various scientific fields. This compound features a combination of a butenedioic acid moiety and a benzo[c][1,5]benzoxathiepin structure, which is further substituted with a methylpiperidine group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine typically involves multi-step organic reactions The initial step often includes the preparation of the benzo[c][1,5]benzoxathiepin core, which can be achieved through cyclization reactions involving appropriate precursors
Subsequent steps involve the attachment of the butenedioic acid and methylpiperidine groups. This can be accomplished through esterification or amidation reactions, depending on the specific synthetic route chosen. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is typically optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert specific functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties could be explored for developing new therapeutic agents, particularly in areas such as oncology or neurology.
Industry: It may find applications in the development of advanced materials or as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as inhibiting a particular enzyme involved in a disease process or activating a receptor to elicit a therapeutic response.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
2-Pyrrolidone: A lactam with applications in pharmaceuticals and as a solvent.
Vanillin acetate: A derivative of vanillin used in flavoring and fragrance industries.
Uniqueness
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine stands out due to its complex structure, which combines multiple functional groups and aromatic systems. This complexity may confer unique chemical reactivity and biological activity, distinguishing it from simpler compounds like allylamine or 2-pyrrolidone.
Propiedades
Número CAS |
83986-04-3 |
|---|---|
Fórmula molecular |
C23H24ClNO5S |
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine |
InChI |
InChI=1S/C19H20ClNOS.C4H4O4/c1-21-10-8-13(9-11-21)19-15-12-14(20)6-7-17(15)23-18-5-3-2-4-16(18)22-19;5-3(6)1-2-4(7)8/h2-7,12-13,19H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
FQUVZOKDVRINNY-WLHGVMLRSA-N |
SMILES isomérico |
CN1CCC(CC1)C2C3=C(C=CC(=C3)Cl)SC4=CC=CC=C4O2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCC(CC1)C2C3=C(C=CC(=C3)Cl)SC4=CC=CC=C4O2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


